molecular formula C7H8O B100855 (1R,4R)-bicyclo[2.2.1]hept-5-en-2-one CAS No. 16346-63-7

(1R,4R)-bicyclo[2.2.1]hept-5-en-2-one

Cat. No.: B100855
CAS No.: 16346-63-7
M. Wt: 108.14 g/mol
InChI Key: HUQXEIFQYCVOPD-RITPCOANSA-N
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Description

. This compound is characterized by its rigid bicyclic structure, which includes a double bond and a ketone functional group. It is a versatile intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[2.2.1]hept-5-en-2-one can be synthesized through several methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and maleic anhydride, followed by dehydration . The reaction conditions typically include heating the reactants in an inert solvent such as toluene or xylene.

Industrial Production Methods

In industrial settings, the production of bicyclo[2.2.1]hept-5-en-2-one often involves catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum are used to facilitate the reaction, and the process is carried out under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]hept-5-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Grignard reagents, organolithium compounds, inert atmosphere.

Major Products

Mechanism of Action

The mechanism of action of bicyclo[2.2.1]hept-5-en-2-one involves its interaction with specific molecular targets and pathways. The compound’s rigid bicyclic structure allows it to fit into enzyme active sites, inhibiting or modulating their activity . This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptane-2,5-dione: An oxidized derivative of bicyclo[2.2.1]hept-5-en-2-one.

    Bicyclo[2.2.1]hept-5-en-2-ol: A reduced derivative of bicyclo[2.2.1]hept-5-en-2-one.

    Bicyclo[2.2.1]hept-5-en-2-ylmethanamine: A substituted derivative with an amine group.

Uniqueness

Bicyclo[2.2.1]hept-5-en-2-one is unique due to its rigid bicyclic structure and the presence of both a double bond and a ketone functional group. This combination of features makes it a versatile intermediate in organic synthesis and a valuable compound for various scientific research applications .

Properties

CAS No.

16346-63-7

Molecular Formula

C7H8O

Molecular Weight

108.14 g/mol

IUPAC Name

(1R,4R)-bicyclo[2.2.1]hept-5-en-2-one

InChI

InChI=1S/C7H8O/c8-7-4-5-1-2-6(7)3-5/h1-2,5-6H,3-4H2/t5-,6+/m1/s1

InChI Key

HUQXEIFQYCVOPD-RITPCOANSA-N

Isomeric SMILES

C1[C@@H]2CC(=O)[C@H]1C=C2

SMILES

C1C2CC(=O)C1C=C2

Canonical SMILES

C1C2CC(=O)C1C=C2

Origin of Product

United States

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